molecular formula C23H22Cl2N2O4S B3535698 N-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)glycinamide

N-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)glycinamide

Cat. No.: B3535698
M. Wt: 493.4 g/mol
InChI Key: ZDTIZXZDKQKHAZ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)glycinamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, methyl, sulfonyl, and ethoxy groups attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)glycinamide typically involves multiple steps, including nucleophilic aromatic substitution and sulfonylation reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and ethoxy-substituted aromatic compounds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as catalytic reactions and automated synthesis may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)glycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)glycinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for treating specific diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products .

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)glycinamide include:

  • N-(4-chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)glycinamide
  • N-(4-chlorophenyl)-N~2~-(2-ethoxyphenyl)glycinamide
  • N-(4-chloro-2-methylphenyl)-N~2~-(2-ethoxyphenyl)glycinamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This compound’s structure allows for unique interactions with molecular targets, making it valuable for various scientific applications .

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(N-(4-chlorophenyl)sulfonyl-2-ethoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O4S/c1-3-31-22-7-5-4-6-21(22)27(32(29,30)19-11-8-17(24)9-12-19)15-23(28)26-20-13-10-18(25)14-16(20)2/h4-14H,3,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTIZXZDKQKHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=C(C=C(C=C2)Cl)C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)glycinamide
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N-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)glycinamide
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N-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)glycinamide

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